molecular formula C23H23F2N3O2 B2562740 azepan-1-yl(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone CAS No. 1209815-75-7

azepan-1-yl(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone

Cat. No. B2562740
CAS RN: 1209815-75-7
M. Wt: 411.453
InChI Key: JFENSKUMNDWUBR-UHFFFAOYSA-N
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Description

Azepan-1-yl(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a chemical compound that has shown potential in scientific research.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into heterocyclic compounds has demonstrated the synthesis of derivatives involving azepine, pyrazole, and isoxazole frameworks. One study describes the preparation of various heterocyclic derivatives by reacting 2-aminobenzaldehyde with salicylaldehyde to obtain azo compounds, which are further processed to yield compounds including azepine and pyrazole derivatives. This research provides a foundation for understanding the synthetic pathways and potential applications of azepan-1-yl(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone in the development of novel heterocyclic compounds with potential therapeutic or material science applications (Adnan, Hassan, & Thamer, 2014).

Photolysis Studies

Another aspect of scientific research involving azepine derivatives focuses on photolysis studies. The photolysis of aryl azides bearing electron-withdrawing substituents has been explored, revealing the formation of azepine compounds under specific conditions. This research contributes to our understanding of the chemical behavior of azepine derivatives under light exposure and could inform the development of light-sensitive materials or chemical processes involving azepine-based compounds (Purvis, Smalley, Suschitzky, & Alkhader, 1984).

Molecular Recognition Studies

Furthermore, the optical resolution of racemic hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine using tartaric acid derivatives as resolving agents exemplifies the importance of molecular recognition in chemistry. This study showcases the potential of azepine derivatives in chiral resolution processes, which are crucial in the pharmaceutical industry for the production of enantiomerically pure compounds. The investigation into the supramolecular interactions between azepine derivatives and resolving agents can advance our understanding of molecular recognition mechanisms (Tomori, Yoshihara, & Ogura, 1996).

properties

IUPAC Name

azepan-1-yl-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O2/c24-18-7-5-17(6-8-18)16-30-21-15-28(20-11-9-19(25)10-12-20)26-22(21)23(29)27-13-3-1-2-4-14-27/h5-12,15H,1-4,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFENSKUMNDWUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

azepan-1-yl(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone

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